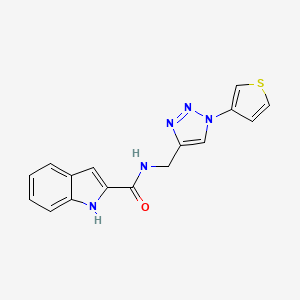

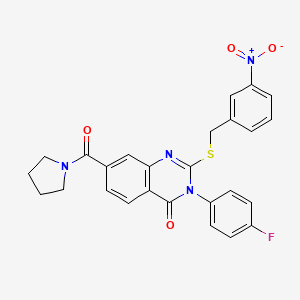

![molecular formula C12H22N2O2 B2480055 叔丁基1-氨基-5-氮杂螺[2.5]辛烷-5-羧酸酯 CAS No. 1509561-26-5](/img/structure/B2480055.png)

叔丁基1-氨基-5-氮杂螺[2.5]辛烷-5-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate derivatives involves multistep synthetic routes that generally start from readily available ethyl amino acid esters. These processes typically include intramolecular lactonization reactions to form the cyclic ester moiety. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and its chiral version have been synthesized from corresponding ethyl esters without the use of chiral catalysts or enzymes, showcasing the versatility and adaptability of these synthetic approaches (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Molecular Structure Analysis

The molecular structure of tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate derivatives is characterized by single crystal X-ray diffraction analysis. These analyses reveal that the compounds typically crystallize in monoclinic or orthorhombic space groups, with specific dimensions and angles that highlight the bicyclic nature of the structure, including the lactone and piperidine groups. The presence of diastereomers in the crystals at a 1:1 ratio or the specific chiral configurations emphasizes the compound's complexity and the precision of the synthetic methods used to obtain them (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).

Chemical Reactions and Properties

Tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate participates in various chemical reactions, illustrating its reactivity and potential as a synthetic intermediate. For instance, reactions with N,N-dimethylformamide dimethyl acetal have been explored, leading to condensation products that highlight the compound's reactivity towards electrophilic agents and its potential for further chemical modifications (Moskalenko & Boev, 2012).

科学研究应用

合成和分子结构

叔丁基1-氨基-5-氮杂螺[2.5]辛烷-5-羧酸酯一直是各种研究的主题,重点关注其合成和分子结构。例如,Moriguchi等人(2014年)合成了一种相关化合物,叔丁基3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-羧酸酯,并利用X射线衍射分析了其分子结构,突出了其独特的双环[2.2.2]辛烷结构,其中包含内酯基团和哌啶环(Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014)。

化学反应中的途径

Moskalenko和Boev(2012年)的研究探讨了类似化合物叔丁基3-氧代-1-氧杂-8-氮杂螺[4.5]癸烷-8-羧酸酯与N,N-二甲基甲酰胺二甲基缩醛的反应,研究了其反应中的不同途径以及异构缩合产物的形成(Moskalenko & Boev, 2012)。

在药物化学中的应用

López等人(2020年)进行的研究涉及N-Boc保护的5-氮杂螺[2.4]庚烷-6-羧酸的合成,这是抗病毒药物来曲唑的工业合成中的关键元素。这表明该化合物在药物化学领域尤其在抗病毒药物开发方面的相关性(López, Bartra, Berenguer, Ariza, García, Gómez, & Torralvo, 2020)。

在合成生物活性化合物中的作用

叔丁基1-氨基-5-氮杂螺[2.5]辛烷-5-羧酸酯在合成各种生物活性化合物中发挥着重要作用。例如,Brock等人(2012年)关于合成(+)-伪可卡因的研究突显了其在创造具有潜在生物活性的复杂分子结构方面的实用性(Brock, Davies, Lee, Roberts, & Thomson, 2012)。

属性

IUPAC Name |

tert-butyl 2-amino-5-azaspiro[2.5]octane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(8-14)7-9(12)13/h9H,4-8,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFVBBDUCZLJAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CC2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

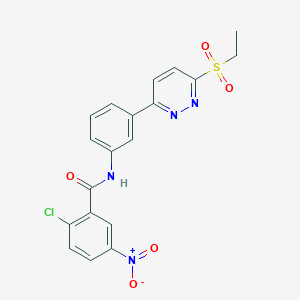

![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2479975.png)

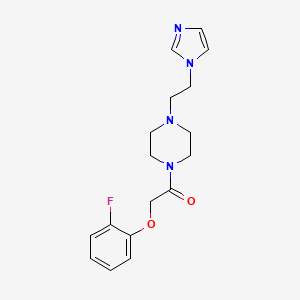

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2479977.png)

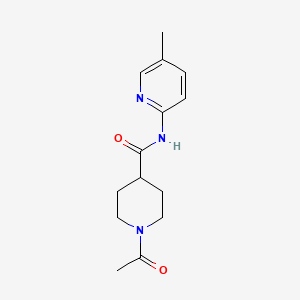

![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2479978.png)

![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2479980.png)

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2479981.png)

![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2479983.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2479988.png)

![5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2479989.png)

![2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2479992.png)